molecular formula C13H14N6O B3125256 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine CAS No. 321998-15-6

3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine

Cat. No.: B3125256
CAS No.: 321998-15-6
M. Wt: 270.29 g/mol
InChI Key: MEVLEDMERRYNHG-UHFFFAOYSA-N
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Description

3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine is a complex organic compound that features a pyrazole ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. It’s difficult to predict the specific mechanism of action without experimental data .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity given the presence of the pyrazole and triazole rings which are often found in biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine lies in its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-16-17-13(18(9)14)19-12(7-8-15-19)10-3-5-11(20-2)6-4-10/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVLEDMERRYNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N2C(=CC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine
Reactant of Route 2
Reactant of Route 2
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine
Reactant of Route 3
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine
Reactant of Route 4
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine
Reactant of Route 5
Reactant of Route 5
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine
Reactant of Route 6
3-[5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-ylamine

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